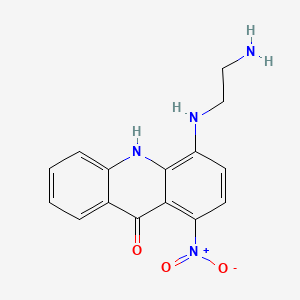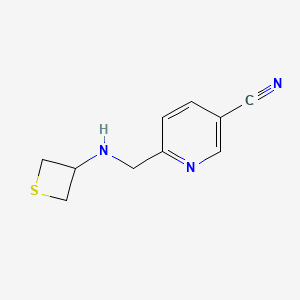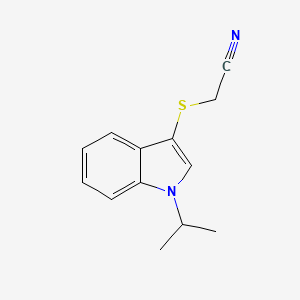
9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro-: is a complex organic compound that belongs to the acridinone family Acridinones are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of acridinone followed by the introduction of the aminoethylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Oxidation: The nitro group in 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various amine derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Acridinones: Formed through nucleophilic substitution reactions involving the aminoethylamino group.
科学研究应用
Chemistry
In chemistry, 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential to treat various diseases, including cancer and bacterial infections. The nitro and amino groups play a crucial role in the compound’s biological activity and therapeutic potential.
Industry
In the industrial sector, 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- involves its interaction with cellular components such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can damage cellular structures. The aminoethylamino group allows the compound to bind to specific molecular targets, disrupting normal cellular functions and leading to cell death.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness
9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- is unique due to the presence of both a nitro group and an aminoethylamino substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
CAS 编号 |
128071-39-6 |
|---|---|
分子式 |
C15H14N4O3 |
分子量 |
298.30 g/mol |
IUPAC 名称 |
4-(2-aminoethylamino)-1-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C15H14N4O3/c16-7-8-17-11-5-6-12(19(21)22)13-14(11)18-10-4-2-1-3-9(10)15(13)20/h1-6,17H,7-8,16H2,(H,18,20) |
InChI 键 |
GKIRIKIDXIXOKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)NCCN)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)


![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)



![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)




